molecular formula C15H14O4 B5907547 (2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

(2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B5907547
M. Wt: 258.27 g/mol
InChI Key: ZEHWMWZBLLSRRW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative Chalcones are a class of organic compounds with an α,β-unsaturated carbonyl system, which gives them broad biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 2-acetylfuran with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated carbonyl compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds

Biology

Biologically, this compound exhibits significant antimicrobial, antiviral, and anti-inflammatory activities. It has been studied for its potential to inhibit bacterial efflux pumps, making it a promising candidate for overcoming antibiotic resistance .

Medicine

In medicinal chemistry, this compound has shown promising anticancer activity. It has been evaluated against various cancer cell lines, including HL-60, MOLT-4, PC-3, and HeLa, demonstrating potent cytotoxic effects .

Industry

Industrially, this compound is used in the development of UV absorption filters, photorefractive polymers, and photosensitizers in color films. Its unique chemical structure allows for versatile applications in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with cellular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound also modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
  • (E)-1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
  • (E)-1-(3,4-Dimethoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one stands out due to its furan ring, which imparts unique electronic and steric properties. This structural feature enhances its biological activity and makes it a valuable compound for drug development and other applications.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-17-14-8-5-11(10-15(14)18-2)13(16)7-6-12-4-3-9-19-12/h3-10H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHWMWZBLLSRRW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.